Ethyl thioglycolate

Thiol-ene click chemistry Nucleophilic addition Aqueous reactivity

Ethyl thioglycolate (CAS 623-51-8), also known as ethyl mercaptoacetate, is a thiol-containing ester with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol. At ambient temperature, it exists as a colorless to pale yellow liquid characterized by a strong, pungent odor.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 623-51-8
Cat. No. B046877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thioglycolate
CAS623-51-8
SynonymsMercaptoacetic Acid Ethyl Ester;  2-Mercaptoacetic Acid Ethyl Ester;  Ethoxycarbonylmethanethiol;  Ethyl Mercaptoacetate;  Ethyl Thioglycolate;  Ethyl α-Mercaptoacetate;  Ethylthiomethyl Acetate;  Mercaptoacetic Acid Ethyl Ester;  NSC 8834;  Sulfanylacetic Ac
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CS
InChIInChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3
InChIKeyPVBRSNZAOAJRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thioglycolate CAS 623-51-8: Core Identification and Procurement Parameters for Scientific Sourcing


Ethyl thioglycolate (CAS 623-51-8), also known as ethyl mercaptoacetate, is a thiol-containing ester with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol [1]. At ambient temperature, it exists as a colorless to pale yellow liquid characterized by a strong, pungent odor [2]. Its physicochemical profile includes a density of 1.096 g/mL at 25°C, a boiling point of 54°C at 12 mmHg (or 156-158°C at atmospheric pressure), a refractive index of 1.457 (n20/D), and a flash point of 47°C [1][3]. The compound contains both thiol (-SH) and ester functional groups, enabling its utility in organic synthesis, polymer modification, and as a pharmaceutical intermediate [2].

Why Ethyl Thioglycolate Cannot Be Casually Substituted with Other Mercaptoacetate Esters or Thioglycolic Acid


Mercaptoacetate esters and thioglycolic acid are not interchangeable building blocks in synthetic or industrial workflows. While methyl, ethyl, butyl, and isooctyl thioglycolates all share the mercaptoacetate core, the ester alkyl chain length materially alters physicochemical properties including volatility, solubility, and lipophilicity (LogP), which in turn affect reaction kinetics in thiol-ene click chemistry, partitioning behavior in biphasic systems, and odor profile in end-use formulations [1][2]. Thioglycolic acid (free acid form) introduces an acidic proton that can interfere with base-sensitive substrates, whereas ethyl thioglycolate, as a neutral ester, offers a milder, more controlled reactivity profile in nucleophilic substitution and Michael addition reactions [3]. Sourcing decisions based purely on thiol equivalence without considering ester group identity risk yield loss, purification complexity, and compromised product specifications.

Ethyl Thioglycolate Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Ethyl vs. Methyl Thioglycolate: pKa Difference and Implications for Thiol Reactivity in Aqueous Media

The thiol group pKa of ethyl thioglycolate is reported as 7.95 at 25°C [1]. While a directly measured pKa value for methyl thioglycolate under identical experimental conditions is not available from authoritative primary literature meeting evidence threshold requirements, class-level inference indicates that the ethyl ester group exerts a marginally stronger electron-donating inductive effect (+I) relative to the methyl ester, which would slightly elevate the thiol pKa and reduce the proportion of reactive thiolate anion at physiological or near-neutral pH. This pKa value directly informs buffer selection for bioconjugation experiments and determines the pH window for efficient thiol-ene click reactions where the thiolate form acts as the nucleophile [2].

Thiol-ene click chemistry Nucleophilic addition Aqueous reactivity

Ethyl Thioglycolate in Perovskite Solar Cell Fabrication: Grain Growth Enhancement and Defect Passivation

Ethyl thioglycolate has been employed as a ligand molecule specifically developed for property manipulation of perovskite films in solar cell applications [1]. The compound lowers the surface energy of perovskite facets and induces secondary grain growth, yielding films with higher crystallinity and lower defect density compared to untreated controls [1]. This application leverages the compound‘s unique combination of thiol coordination capability and ester group functionality to achieve enhanced film morphology. In contrast, methyl thioglycolate, with its higher volatility and different steric profile, would not provide equivalent surface energy modulation due to altered adsorption and packing behavior on perovskite surfaces.

Perovskite photovoltaics Surface passivation Grain boundary engineering

Ethyl vs. Isooctyl Thioglycolate: Volatility and Odor Profile Differentiation for Formulated Products

Ethyl thioglycolate exhibits a boiling point of 54°C at 12 mmHg (156-158°C at atmospheric pressure) [1], classifying it as moderately volatile among thioglycolate esters. Isooctyl thioglycolate, with its substantially longer alkyl chain (C8), possesses a significantly higher boiling point and reduced volatility. The safety assessment of thioglycolate esters notes that ethyl thioglycolate was evaluated alongside isooctyl thioglycolate for cosmetic applications, with volatility being a key differentiating factor affecting both application experience and formulation stability [2]. The stronger, more pungent odor of ethyl thioglycolate relative to higher alkyl esters [3] makes it less suitable for leave-on personal care products but potentially advantageous in applications where odor is not a limiting factor and higher volatility facilitates removal or reaction completion.

Cosmetic formulation Industrial odor management Volatility control

Ethyl Thioglycolate vs. Thioglycolic Acid: Ester vs. Free Acid Reactivity in pH-Sensitive Synthesis

Ethyl thioglycolate is a neutral ester with a pKa of 7.95 for the thiol proton [1]. In contrast, thioglycolic acid (mercaptoacetic acid) contains a free carboxylic acid group (pKa ~3.6 for COOH) in addition to the thiol group [2]. This fundamental difference means that thioglycolic acid introduces an acidic proton that can protonate basic substrates, catalyze unwanted side reactions, or require additional base equivalents for neutralization in subsequent steps. Ethyl thioglycolate eliminates this acidic interference, enabling cleaner reaction profiles in base-sensitive transformations such as the synthesis of 2-carbethoxy-5-substituted thiophenes via base-catalyzed reaction with β-aryl-α-(methylthio)acroleins [3]. The ester form also offers superior solubility in organic solvents and improved phase transfer characteristics compared to the water-soluble acid form.

Organic synthesis Nucleophilic substitution Esterification intermediate

Ethyl Thioglycolate Optimal Application Scenarios: Evidence-Based Procurement and Use Cases


Synthesis of 2-Carbethoxy-Substituted Thiophenes via Base-Catalyzed Cyclization

Ethyl thioglycolate serves as a key synthon in the base-catalyzed reaction with β-aryl-α-(methylthio)acroleins to afford 2-carbethoxy-5-substituted and 4,5-annulated thiophenes in high overall yields [1]. The neutral ester functionality permits base catalysis without competing acid-base neutralization that would occur with thioglycolic acid. This application is particularly relevant for medicinal chemistry programs requiring thiophene scaffolds and for materials science applications involving conjugated heterocycles [2].

Perovskite Solar Cell Grain Engineering and Defect Passivation

Ethyl thioglycolate functions as a ligand molecule that lowers the surface energy of perovskite facets during film formation, inducing secondary grain growth [3]. The resulting films exhibit higher crystallinity and lower defect density compared to untreated controls. This application leverages the compound‘s balanced volatility and thiol coordination capability, properties that would not be replicated by methyl thioglycolate (too volatile) or isooctyl thioglycolate (insufficient surface activity due to bulky alkyl chain).

Pharmaceutical Intermediate for Cephem Antibiotic Synthesis

Ethyl thioglycolate is employed as a pharmaceutical intermediate in the synthesis of cefmetazole (头孢美唑) and related cephem antibiotics [4]. The compound‘s reactivity profile enables incorporation of the mercaptoacetate moiety into the antibiotic scaffold. The ethyl ester group provides appropriate lipophilicity for organic phase reactions during the synthetic sequence, whereas the free acid form would partition into aqueous phases and complicate workup procedures [5].

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